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molecular formula C9H16N2 B8567066 3-Amino-4-ethyl-2-methylhex-2-enenitrile CAS No. 549533-54-2

3-Amino-4-ethyl-2-methylhex-2-enenitrile

Cat. No. B8567066
M. Wt: 152.24 g/mol
InChI Key: ZTLIFFKWYOLBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851411B2

Procedure details

13.1 g (94 mmol) of 1-Cyano-3-ethyl-2-oxo-pentane were dissolved in toluene and 15 g (194 mmol) ammonium acetate and 1 ml dry acetic acid were added. The mixture was reflured 2 h and then cooled to room temperature. The mixture was washed, dried and concentrated. Perification by customary methods gove 13. 1 g (100% of theory) of the title compound as a oil.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4](=O)[CH:5]([CH2:8][CH3:9])[CH2:6][CH3:7])#[N:2].[C:11]([O-])(=O)C.[NH4+:15].C(O)(=O)C>C1(C)C=CC=CC=1>[NH2:15][C:4]([CH:5]([CH2:8][CH3:9])[CH2:6][CH3:7])=[C:3]([C:1]#[N:2])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
C(#N)CC(C(CC)CC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC(=C(C)C#N)C(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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